1-tert-butyl-3-methyl-1H-pyrazol-5-ol
Overview
Description
1-tert-butyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a wide range of targets due to their versatile structure .
Mode of Action
Pyrazole derivatives are known for their diverse modes of action, which can be attributed to their ability to form various functional groups .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their structural versatility .
Result of Action
Pyrazole derivatives are known for their wide range of physiological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-tert-butyl-3-methyl-1H-pyrazol-5-ol are not well-studied. Pyrazoles are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific structure of the pyrazole derivative .
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported. Pyrazole derivatives are generally stable under normal conditions .
Dosage Effects in Animal Models
It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Chemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-3-methyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the condensation of hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent oxidation . Another method includes the reaction of tert-butyl hydrazine with 3-methyl-2-butanone under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-tert-butyl-3-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.
Comparison with Similar Compounds
- 3-tert-butyl-1-methyl-1H-pyrazol-5-amine
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 3-methyl-1H-pyrazol-5-ol
Comparison: 1-tert-butyl-3-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic and industrial processes .
Biological Activity
1-tert-butyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in antimicrobial and anticancer therapies, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a tert-butyl group and a hydroxyl group, contributing to its unique chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 168.20 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound's IC50 values suggest potent antiproliferative effects, with values ranging from 10 to 30 µM across different cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 12.5 |
A549 | 20 |
HeLa | 15 |
The precise mechanism of action for the anticancer effects of this compound remains under investigation. Preliminary studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. Additionally, it has been reported to inhibit specific kinases involved in tumor growth signaling, such as Aurora-A kinase.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of this compound was compared to standard antibiotics. The results indicated that this compound could serve as a potential alternative or adjunctive therapy for resistant bacterial strains.
Case Study 2: Cancer Cell Line Screening
A series of experiments conducted on various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Properties
IUPAC Name |
2-tert-butyl-5-methyl-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-5-7(11)10(9-6)8(2,3)4/h5,9H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREYSSHMJXJLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020661-22-6 | |
Record name | 1-tert-butyl-3-methyl-1H-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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